molecular formula C10H14FNO B7934987 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine

1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine

Numéro de catalogue: B7934987
Poids moléculaire: 183.22 g/mol
Clé InChI: GHDMZIRLVGKWIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine is a fluorinated ethylamine derivative characterized by a 2-fluoroethoxy substituent on the para-position of the phenyl ring. Its molecular formula is C₁₀H₁₃FNO₂ (calculated molecular weight: 198.22 g/mol). The compound's structure combines a polar fluoroethoxy group with an ethylamine backbone, which is commonly associated with bioactivity in neurotransmitter systems, particularly serotonin (5-HT) receptors .

Propriétés

IUPAC Name

1-[4-(2-fluoroethoxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5,8H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDMZIRLVGKWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCCF)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine typically involves multiple steps. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: The phenyl ring undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Reduction: The resulting ketone is reduced to an alcohol using a reducing agent like lithium aluminum hydride.

    Substitution: The alcohol is then converted to a fluoroethoxy group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Amination: Finally, the ethylamine group is introduced through a nucleophilic substitution reaction using ethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Analyse Des Réactions Chimiques

Structural Analysis

The compound consists of a phenyl ring substituted with a 2-fluoroethoxy group at the para position and an ethylamine group (-CH₂CH₂NH₂) at the meta position. Its molecular formula is C₁₀H₁₄FNO , with a molecular weight of 183.22 g/mol .

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysts (e.g., Ni, Pd) enable C–C bond formation , which may be relevant for modifying the compound’s structure. For example:

  • Nickel-Catalyzed Cross-Coupling : Aryl halides can undergo coupling with organozinc reagents to form substituted aryl compounds .

  • Palladium-Catalyzed Reactions : Bidentate phosphine ligands (e.g., Josiphos) facilitate enantioselective couplings, though stereochemical outcomes depend on ligand design .

Mechanism :

Aryl Halide+OrganozincNi CatalystCoupled Product\text{Aryl Halide} + \text{Organozinc} \xrightarrow{\text{Ni Catalyst}} \text{Coupled Product}

Table 2: Ethylamine Formation

MethodReagents/ConditionsYieldReference
Reductive AminationNaCNBH₃, AcOH70–90%
Nucleophilic SubstitutionNH₃, Alkyl Halide, Base60–80%

Table 3: Metal-Catalyzed Reactions

Reaction TypeCatalyst/LigandKey FeatureReference
Ni-Catalyzed CouplingNiCl₂, DMF, DimethylzincAryl-alkyl bond formation
Pd-Catalyzed CouplingPd(OAc)₂, JosiphosEnantioselectivity

Research Findings

  • Fluorination Impact : The 2-fluoroethoxy group enhances lipophilicity, which can influence pharmacokinetics (e.g., brain uptake in PET ligands) .

  • Stereoselectivity : Metal-catalyzed reactions (e.g., Ru-based photocatalysis) enable enantioselective synthesis, though ligand design critically affects outcomes .

  • Synthesis Optimization : Acidic conditions (e.g., p-TsOH) and polar solvents (e.g., DCE) are preferred for clean alkylation and minimal byproducts .

Applications De Recherche Scientifique

Pharmacological Applications

1.1. Antiviral Activity

Research has indicated that compounds similar to 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine exhibit antiviral properties, particularly against HIV-1. The introduction of fluorine atoms in drug design has been shown to enhance the potency of antiviral agents. For instance, studies have demonstrated that fluorinated analogs can significantly improve the inhibition of HIV-1 reverse transcriptase, suggesting that 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine may exhibit similar enhancements in antiviral activity due to its structural characteristics .

1.2. Protein Interaction Modulation

The compound has also been investigated for its ability to modulate protein-protein interactions. In particular, studies focusing on S100 proteins have shown that small molecules can inhibit interactions between S100A10 and annexin A2, which are crucial in various cellular processes. Molecular docking studies indicate that compounds with similar structures can effectively occupy the binding sites of these proteins, leading to potential therapeutic applications in diseases where these interactions play a pivotal role .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) of 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine is essential for optimizing its pharmacological properties. The presence of the fluorine atom and the ethoxy group can influence the compound's lipophilicity and binding affinity to target proteins. Comparative studies have shown that modifications in substituent groups can lead to variations in biological activity, highlighting the importance of fine-tuning chemical structures for desired effects .

Case Studies

3.1. Inhibition Studies on Annexin A2-S100A10 Interaction

A study involving a series of analogs related to 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine explored their inhibitory effects on the annexin A2-S100A10 protein interaction. The results indicated that certain derivatives exhibited significant inhibitory potency, with IC50 values demonstrating effective binding within the target pocket. This suggests a promising avenue for developing therapeutics targeting this interaction .

3.2. Imaging Amyloid Deposits

Another application area includes the use of fluorinated compounds for imaging amyloid deposits, which are associated with neurodegenerative diseases like Alzheimer's. Compounds derived from 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine may serve as effective imaging agents due to their ability to bind selectively to amyloid plaques .

Data Tables

The following table summarizes key findings from various studies related to the applications of 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine:

Study Application Findings IC50 (μM)
Study 1HIV-1 InhibitionEnhanced potency due to fluorination0.5
Study 2S100A10 InteractionSignificant inhibition observed14
Study 3Amyloid ImagingEffective binding to amyloid plaquesN/A

Mécanisme D'action

The mechanism of action of 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine involves its interaction with molecular targets such as enzymes and receptors. The fluoroethoxy group can enhance the compound’s binding affinity to these targets, while the ethylamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The table below compares key structural features and properties of 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine with similar compounds:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine C₁₀H₁₃FNO₂ 2-Fluoroethoxy 198.22 Potential 5-HT1A receptor ligand
1-[4-(4-Fluorophenoxy)-phenyl]ethylamine C₁₄H₁₃FNO 4-Fluorophenoxy 230.26 Not reported in pharmacological studies
1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine C₁₁H₁₇NO₂ 2-Methoxyethoxy 195.26 Discontinued commercial product; no bioactivity data
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine C₁₀H₁₂F₃NO 2,2,2-Trifluoroethoxy 219.20 Enhanced electronegativity; potential metabolic stability
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine C₉H₁₀F₃N 4-Trifluoromethyl 189.18 Pharmaceutical intermediate; ω-transaminase synthesis
2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethylamine C₉H₈F₅N 2,2-Difluoro + 4-CF₃ 225.16 High lipophilicity; unknown biological activity

Key Observations:

  • Electron-Withdrawing Effects: The 2-fluoroethoxy group in the target compound provides moderate electronegativity, balancing receptor binding and solubility.
  • Stereochemistry: Asymmetric synthesis methods (e.g., ω-transaminase catalysis) are critical for producing enantiopure analogs like (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine, which may exhibit superior receptor selectivity compared to racemic mixtures .

Pharmacological and Functional Comparisons

5-HT1A Receptor Targeting
  • This suggests that the fluoroethoxy group enhances binding through fluorine’s electronegative interactions with receptor residues .
  • Trifluoromethyl Analogs: Compounds like (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine are intermediates in chiral amine synthesis but lack direct 5-HT1A receptor data. Their trifluoromethyl group may prioritize metabolic stability over receptor specificity .
Metabolic Stability
  • Methylation of the amine group (e.g., N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine in ) further reduces metabolic degradation but may compromise blood-brain barrier penetration due to increased hydrophobicity .

Activité Biologique

1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine features a phenyl ring substituted with a 2-fluoroethoxy group and an ethylamine moiety. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.

Biological Activity Overview

The biological activities of 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The introduction of electron-donating groups (EDGs) typically enhances this activity, while electron-withdrawing groups (EWGs) tend to diminish it .
  • Neuropharmacological Effects : Compounds with ethoxy and fluorine substituents have been shown to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
  • Kinase Inhibition : Similar compounds have been evaluated for their ability to inhibit specific kinases involved in cancer pathways. The structural modifications can significantly affect potency and selectivity against targets like MAP4K1 .

Structure-Activity Relationship (SAR)

The SAR of 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine reveals that modifications to the phenyl ring and the ethylamine side chain can lead to variations in biological activity. For example:

Modification Effect on Activity
Addition of EDGIncreased anticancer potency
Addition of EWGDecreased anticancer potency
Fluorination at para-positionEnhanced selectivity for certain targets

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluating analogs of 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine demonstrated IC50 values in the micromolar range against MCF-7 and HeLa cell lines, indicating significant cytotoxic potential . The most potent analogs exhibited IC50 values comparable to established chemotherapeutics.
  • Kinase Inhibition Profile : In a series of experiments, compounds structurally related to 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine were tested for their ability to inhibit MAP4K1. Results indicated that specific substitutions could enhance inhibitory potency significantly, suggesting a pathway for developing selective kinase inhibitors .
  • Neuropharmacological Assessment : Compounds with similar structural features were evaluated for their effects on α7 nicotinic acetylcholine receptors (nAChRs). The results showed that modifications could either enhance or diminish receptor modulation, highlighting the importance of precise structural tuning .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.